BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and History of CD235a
(Glycophorin A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CD235

Cat. No.: B12299716

An In-depth Whitepaper for Researchers, Scientists,
and Drug Development Professionals
Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core
molecular characteristics of the CD235a antigen, also known as Glycophorin A (GPA). As a
major sialoglycoprotein of the human erythrocyte membrane, CD235a is of significant interest
in hematology, transfusion medicine, and infectious disease research. This document details
the historical milestones in its identification, from the initial discovery of the MNS blood group
antigens to the biochemical and genetic characterization of the protein. Furthermore, it
presents key quantitative data, detailed experimental protocols for its study, and a visualization
of its crucial interaction with Band 3, a critical component of the erythrocyte membrane. This
guide is intended to serve as a valuable resource for researchers, scientists, and professionals
in drug development engaged in the study of this vital cell surface antigen.

Introduction

CD235a, or Glycophorin A (GPA), is the most abundant sialoglycoprotein on the surface of
human red blood cells, with approximately 500,000 copies per cell.[1] This transmembrane
protein plays a crucial role in maintaining the structural integrity of the erythrocyte membrane
and is the carrier of the M and N blood group antigens.[2][3] Its heavy glycosylation, particularly
with sialic acid residues, imparts a significant negative charge to the red blood cell surface,
which is thought to prevent cellular aggregation in circulation.[2][4] Beyond its structural role,
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CD235a serves as a receptor for various pathogens, including the malaria parasite
Plasmodium falciparum and several viruses such as influenza and Hepatitis A virus.[5] This
multifaceted functionality makes CD235a a subject of intense research in diverse fields, from
fundamental hematology to the development of novel therapeutics for infectious diseases.

History of Discovery and Nomenclature

The journey to understanding CD235a began not with the protein itself, but with the antigens it
carries.

e 1927: Karl Landsteiner and Philip Levine discovered the M and N blood group antigens, the
second major blood group system to be identified after the ABO system.[3][6]

e 1947-1951: The associated S and s antigens were subsequently described, further defining
the MNSs blood group system.[6]

e Mid-20th Century: With the advent of protein biochemistry techniques, researchers began to
investigate the molecular basis of these antigens. It was determined that they resided on a
glycoprotein component of the erythrocyte membrane.

e 1970s: The major sialoglycoprotein of the red blood cell membrane was isolated and
characterized, and it was named "glycophorin" due to its high carbohydrate content.[2]
Subsequent work identified multiple glycophorins, with the most abundant being designated
Glycophorin A.

o Late 20th Century: As the field of immunology and monoclonal antibody technology
advanced, a systematic classification of cell surface antigens was established through the
"Cluster of Differentiation” (CD) nomenclature. Due to its specific expression on the erythroid
lineage, Glycophorin A was officially designated as CD235a.[3]

This historical progression from antigenic determinants to the identification and classification of
the underlying protein highlights the interdisciplinary nature of research that has shaped our
current understanding of CD235a.

Molecular and Biochemical Properties
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CD235a is a single-pass transmembrane protein with a molecular weight of approximately 39
kDa, though it can appear larger on SDS-PAGE due to its extensive glycosylation.[4][7] The
protein consists of an N-terminal extracellular domain, a single transmembrane domain, and a
C-terminal cytoplasmic domain. The extracellular domain is rich in serine and threonine
residues that are O-glycosylated, as well as asparagine residues that are N-glycosylated.
These glycan chains are heavily sialylated, contributing to the protein's overall negative charge.

[2]

: o :

Property Value References
Designation CD235a, Glycophorin A (GPA) [3]
Gene GYPA [3]
Chromosomal Location 4931 [8]
Molecular Weight (Protein) ~14 kDa [9]
Apparent Molecular Weight

~39 kDa [4117]
(Glycosylated)
Copies per Erythrocyte ~500,000 [1]
Associated Blood Group

MNS [2][3]

System

Key Experimental Protocols

The study of CD235a relies on a variety of established biochemical and immunological
techniques. The following sections provide detailed methodologies for some of the most
common experimental approaches.

Isolation of Glycophorin A from Erythrocyte Membranes

This protocol is based on the classic method of lithium diiodosalicylate (LIS) and phenol
extraction.

Materials:
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o Packed human red blood cells

¢ Phosphate-buffered saline (PBS), pH 7.4

e LIS solution (0.3 M Lithium 3,5-diiodosalicylate, 0.05 M Tris-HCI, pH 7.5)
» Phenol, water-saturated

 Diethyl ether

e Dialysis tubing

o Centrifuge and rotor

Procedure:

» Wash packed red blood cells three times with cold PBS, centrifuging at 2,500 x g for 10
minutes at 4°C after each wash to remove plasma proteins.

e Lyse the washed erythrocytes by adding 10 volumes of ice-cold 5 mM phosphate buffer, pH
7.4.

e Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts
(membranes).

o Wash the ghosts repeatedly with the lysis buffer until they are white.

e Resuspend the packed ghosts in an equal volume of LIS solution and stir at room
temperature for 15 minutes.

e Add an equal volume of water-saturated phenol and continue stirring for another 15 minutes.
o Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C to separate the phases.
o Carefully collect the upper aqueous phase, which contains the glycophorins.

o Extract the remaining phenol from the aqueous phase by adding an equal volume of diethyl
ether, mixing, and allowing the phases to separate. Discard the upper ether phase. Repeat
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this step three times.

o Dialyze the aqueous phase extensively against distilled water at 4°C for 48 hours, with
several changes of water.

» Lyophilize the dialyzed sample to obtain the purified glycophorin fraction.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
and Western Blotting

Materials:

 Purified glycophorin A or erythrocyte ghost preparation

o Laemmli sample buffer (with and without -mercaptoethanol)
» Polyacrylamide gels (12% resolving gel, 4% stacking gel)
e SDS-PAGE running buffer

» Protein molecular weight standards

» Transfer buffer

 PVDF membrane

¢ Blocking buffer (e.g., 5% non-fat dry milk in TBST)

e Primary antibody (e.g., anti-CD235a)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Imaging system

Procedure:
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e Sample Preparation: Mix the protein sample with Laemmli sample buffer. For reducing
conditions, use a buffer containing B-mercaptoethanol. Heat the samples at 95°C for 5
minutes.

o Electrophoresis: Load the samples and molecular weight standards into the wells of the
polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches
the bottom.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a
wet or semi-dry transfer system.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary anti-CD235a antibody
diluted in blocking buffer overnight at 4°C with gentle agitation.

e Washing: Wash the membrane three times for 10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody diluted in blocking buffer for 1 hour at room temperature.

e Washing: Repeat the washing step as in step 6.

o Detection: Incubate the membrane with the chemiluminescent substrate according to the
manufacturer's instructions.

e Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Flow Cytometry for CD235a Expression on Erythroid
Cells

Materials:
e Whole blood or bone marrow aspirate

o PBS with 2% fetal bovine serum (FACS buffer)
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Fluorochrome-conjugated anti-CD235a antibody (e.g., FITC or PE conjugated)

Isotype control antibody

Red blood cell lysis buffer (optional, for bone marrow samples)

Flow cytometer

Procedure:

e Cell Preparation:

o For whole blood, dilute 100 pL with 1 mL of FACS buffer.

o For bone marrow, perform a red blood cell lysis step if necessary, then resuspend the cells
in FACS buffer.

e Staining:

[e]

Aliquot approximately 1 x 10”6 cells into flow cytometry tubes.

o

Add the fluorochrome-conjugated anti-CD235a antibody at the manufacturer's
recommended concentration.

o

In a separate tube, add the corresponding isotype control antibody.

Incubate for 30 minutes at 4°C in the dark.

[¢]

e Washing:

o Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

o Discard the supernatant.

o Repeat the wash step.

o Resuspension: Resuspend the cell pellet in 500 uL of FACS buffer.
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e Acquisition: Analyze the samples on a flow cytometer, gating on the cell population of
interest.

Molecular Interactions and Signaling Pathways

While CD235a is not known to be a signaling molecule in the classical sense, its interaction
with other membrane proteins is critical for the structural integrity and function of the
erythrocyte. The most well-characterized interaction is with Band 3, the major anion exchanger
in red blood cells.

Interaction with Band 3

Evidence suggests that CD235a and Band 3 associate during their biosynthesis and trafficking
to the cell membrane. It is proposed that Band 3 acts as a chaperone for the proper folding and
transport of CD235a to the cell surface. This interaction is crucial for the stability of the
erythrocyte membrane.

Below is a diagram illustrating the proposed chaperone-like interaction between Band 3 and
Glycophorin A during their trafficking to the erythrocyte membrane.

Endoplasmic Reticulum
Plasma Membrane

Golgi Apparatus

Glycophorin A (unfolded)
o Transport g Band3
Band 3 - GPA Complex Trafficking Glycosylation & Maturation =
A 0

octa
Band 3 (unfolded) Transport
Glycophorin A

Click to download full resolution via product page

Caption: Proposed chaperone-like interaction of Band 3 and Glycophorin A.

Experimental Workflow for Studying Protein-Protein
Interactions
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A common workflow to investigate the interaction between CD235a and other membrane
proteins is co-immunoprecipitation followed by mass spectrometry.

Erythrocyte Membrane Preparation

Membrane Solubilization

v

Immunoprecipitation with anti-CD235a

v

Wash Beads

v

Elution of Protein Complex

v

SDS-PAGE

v

Mass Spectrometry

Data Analysis & Protein Identification

Click to download full resolution via product page

Caption: Co-immunoprecipitation workflow for CD235a interaction studies.

Conclusion

The discovery and characterization of CD235a (Glycophorin A) represent a significant journey
in our understanding of erythrocyte biology. From its initial recognition as the bearer of the MNS
blood group antigens to its detailed molecular and genetic elucidation, CD235a has emerged
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as a key player in red blood cell structure and function. Its role as a receptor for pathogens
further underscores its clinical relevance. The experimental protocols and conceptual
frameworks presented in this technical guide provide a solid foundation for researchers and
drug development professionals to further explore the multifaceted nature of this important cell
surface antigen. Continued investigation into the biology of CD235a holds promise for
advancements in transfusion medicine, the diagnosis and treatment of hematological disorders,
and the development of novel anti-infective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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